1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and a 1,2,4-oxadiazole ring. Key structural attributes include:
- Triazole moiety: Substituted at position 1 with a 3-chloro-2-methylphenyl group and at position 4 with a 1,2,4-oxadiazol-5-yl group.
- Oxadiazole moiety: Substituted at position 3 with a 4-methylphenyl group.
This architecture is designed to optimize electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic or material science applications.
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-6-8-12(9-7-10)17-21-18(26-23-17)15-16(20)25(24-22-15)14-5-3-4-13(19)11(14)2/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYBMHWQZSJZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C(=CC=C4)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the oxadiazole ring and the substitution of phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and triazole frameworks. The specific compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : Compounds like this one may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. For instance, derivatives with similar structures have shown to inhibit key signaling pathways involved in tumor growth, such as the EGFR and Src pathways .
- Case Studies : In vitro studies demonstrated that related oxadiazole derivatives exhibited significant antiproliferative effects against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values as low as 0.48 μM . This suggests that the compound may possess similar or enhanced activity.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. The incorporation of the oxadiazole unit is known to enhance the antimicrobial efficacy of compounds:
- Testing Results : In preliminary tests, compounds with structural similarities were found to exhibit moderate to good activity against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole and oxadiazole rings can significantly impact potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Enhances lipophilicity and cellular uptake |
| Methyl groups | Influence on binding affinity to biological targets |
| Oxadiazole ring | Contributes to anticancer and antimicrobial properties |
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Triazole and Oxadiazole Moieties
The table below compares the target compound with structurally related analogs, emphasizing substituent differences and their implications:
*Calculated based on molecular formula C₁₉H₁₆ClN₅O.
Key Observations:
- Electron-withdrawing vs. electron-donating groups : The 4-methylphenyl group on the oxadiazole (target compound) provides moderate electron-donating effects, enhancing stability compared to electron-withdrawing substituents like 4-chlorophenyl () or trifluoromethyl ().
- Chlorine positioning : The 3-chloro-2-methylphenyl group on the triazole (target) may improve lipophilicity and membrane permeability relative to 5-chloro-2-methylphenyl () due to reduced steric hindrance.
- Methoxy vs.
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features have been associated with a range of biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize current knowledge regarding the biological activity of this compound, supported by data tables and relevant case studies.
Structural Overview
The compound can be categorized based on its functional groups:
- Triazole ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Oxadiazole ring : Exhibits significant anticancer activity by interacting with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound's structure suggests it may inhibit key enzymes involved in cancer cell proliferation:
- Mechanism of Action : The oxadiazole moiety has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| Compound A | Thymidylate Synthase | 0.5 | MCF-7 | |
| Compound B | HDAC | 0.02 | HepG2 | |
| Compound C | Telomerase | 0.1 | U937 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. It is posited that the presence of the triazole ring enhances its ability to disrupt microbial cell functions.
- In Vitro Studies : Various derivatives of oxadiazoles have demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 15 | |
| Compound E | Escherichia coli | 12 | |
| Compound F | Pseudomonas aeruginosa | 10 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds similar to This compound .
- Anticancer Efficacy : A study demonstrated that a related oxadiazole derivative induced apoptosis in MCF-7 breast cancer cells through caspase activation and p53 pathway modulation .
- Antimicrobial Properties : Research on thiourea hybrids showed that modifications to the phenyl rings significantly enhanced their urease inhibitory activity, suggesting that similar modifications could improve the antimicrobial efficacy of oxadiazole derivatives .
Q & A
Q. What are the optimal synthetic routes and conditions for producing high-purity 1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
Methodological Answer: The synthesis involves multi-step cyclocondensation reactions. Key steps include:
- Precursor preparation : Reacting 3-chloro-2-methylphenyl isocyanate with propargylamine to form the triazole core.
- Oxadiazole ring formation : Coupling with 4-methylbenzoyl chloride via a nitrile intermediate under reflux in dry tetrahydrofuran (THF) with catalytic triethylamine .
- Critical conditions :
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Solvent : Use anhydrous DMF or THF to minimize hydrolysis.
- Catalysts : Cu(I) catalysts (e.g., CuI) improve regioselectivity in triazole formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water yields >95% purity. Monitor reactions via TLC and confirm purity via HPLC .
Q. How can researchers confirm the molecular structure and functional group assignments of this compound?
Methodological Answer: Use a combination of spectroscopic and computational techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), triazole NH₂ (δ 5.2–5.6 ppm), and methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish substituents on phenyl rings .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 422.08 (calculated) .
- FT-IR : Detect C=N (1630–1650 cm⁻¹) and N-H stretches (3300–3400 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles, particularly the triazole-oxadiazole dihedral angle (~15°), to validate stereoelectronic effects .
- DFT calculations : Compare experimental NMR data with B3LYP/6-311G(d,p)-optimized structures to resolve ambiguities .
Q. What in vitro assays are recommended for initial biological activity screening?
Methodological Answer: Prioritize assays based on structural analogs:
- Anticancer : MTT assays against HeLa, MCF-7, and A549 cell lines (IC₅₀ evaluation) .
- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) due to the compound’s heterocyclic pharmacophores .
- Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to study intracellular localization .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer: Address discrepancies via:
- Substituent-effect analysis : Compare activity of analogs with varying substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) to identify structure-activity relationships (SAR) .
- Assay standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess whether rapid degradation underlies false negatives .
- Target profiling : Employ chemoproteomics (e.g., affinity chromatography-MS) to identify off-target interactions .
Q. What computational strategies are effective for predicting SAR and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). Prioritize poses with hydrogen bonds to oxadiazole N-atoms and hydrophobic contacts with methylphenyl groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and entropy contributions .
- QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts from analogs .
Q. How can crystallographic challenges (e.g., poor diffraction) be overcome for structural analysis?
Methodological Answer:
- Crystal growth : Use slow evaporation from DMSO/acetone (1:3) at 4°C. Add seeding crystals from analogous compounds .
- Synchrotron X-ray : Collect high-resolution data (λ = 0.7–1.0 Å) at facilities like APS or ESRF to resolve weak reflections .
- Hydrogen bond analysis : Apply Hirshfeld surface calculations (CrystalExplorer) to map intermolecular interactions influencing packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
